

A Comprehensive Technical Guide to the Spectroscopic Properties of Deuterium Bromide

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Compound of Interest

Compound Name: *Deuterium bromide*

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Introduction

Deuterium bromide (DBr), an isotopologue of hydrogen bromide (HBr), serves as a valuable molecule in fundamental spectroscopic studies and as a tracer in various chemical and biological systems. Its increased mass compared to HBr leads to significant isotopic shifts in its rotational and vibrational spectra, providing a sensitive probe for investigating molecular structure, dynamics, and intermolecular interactions. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **Deuterium bromide**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Spectroscopic Data of Deuterium Bromide

The spectroscopic properties of **Deuterium bromide** are characterized by a set of molecular constants that describe its rotational and vibrational energy levels. These constants are determined with high precision from the analysis of its microwave, infrared, and electronic spectra. The data presented below is a summary of key spectroscopic constants for the two stable bromine isotopes, 79Br and 81Br .

Vibrational and Rotational Constants

High-resolution infrared spectroscopy has been instrumental in determining the vibrational and rotational constants of DBr. The fundamental, first overtone, and second overtone vibrational bands have been measured to derive these parameters.[\[1\]](#)

Constant	D79Br Value (cm-1)	D81Br Value (cm-1)	Description
ω_e	1885.33 [1]	1884.75 [1]	Harmonic vibrational frequency
$\omega_{e\chi e}$	22.73 [1]	22.72 [1]	Anharmonicity constant
$\omega_{e\chi e}$	-0.0106 [1]	-0.0106 [1]	Higher-order anharmonicity constant
B_e	4.2908 [1]	4.2876 [1]	Rotational constant at equilibrium
α_e	0.0839 [1]	0.0838 [1]	Vibration-rotation interaction constant
D_e	9.64×10^{-5} [1]	9.59×10^{-5} [1]	Centrifugal distortion constant
β_e	-2.2×10^{-6} [1]	-2.2×10^{-6} [1]	Higher-order centrifugal distortion constant

Internuclear Distance and Other Properties

The equilibrium internuclear distance (r_e) can be calculated from the rotational constant B_e . Other properties such as the electric dipole moment have also been determined.

Property	Value	Method
r_e	1.414 Å (calculated from B_e)	Microwave Spectroscopy [2]
$\mu_{el}(v=0)$	0.8233 D [2]	Stark effect of the 1-0 rotational line [2]

Experimental Protocols

The determination of the spectroscopic constants of DBr relies on high-resolution spectroscopic techniques. Below are detailed methodologies for key experiments.

High-Resolution Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to measure the rovibrational absorption spectra of gaseous DBr.

Methodology:

- **Sample Preparation:** Gaseous DBr is introduced into a long-path gas cell. The pressure is typically in the range of 90 to 460 mm Hg, and path lengths can vary from 40 cm to 17 m to achieve sufficient absorption for weaker overtone bands.[\[1\]](#)
- **Instrumentation:** A high-resolution Fourier-transform infrared spectrometer is used. The instrument is equipped with a suitable infrared source (e.g., a globar), a beamsplitter (e.g., KBr), and a detector (e.g., a liquid nitrogen-cooled InSb or MCT detector).
- **Data Acquisition:** The interferometer is scanned to generate an interferogram. The spectral resolution is typically on the order of 0.01 cm⁻¹ or better to resolve the rotational fine structure.
- **Data Analysis:** The interferogram is Fourier-transformed to obtain the absorption spectrum. The positions of the individual rovibrational lines in the P and R branches are then accurately measured. These line positions are fitted to the standard energy level expression for a diatomic molecule to extract the vibrational and rotational constants.

Microwave Spectroscopy

Pure rotational transitions of DBr are measured using microwave spectroscopy, which provides highly accurate values for the rotational constants.

Methodology:

- Sample Introduction: Gaseous DBr is introduced into a waveguide absorption cell at low pressure (a few mTorr).
- Instrumentation: A microwave spectrometer consisting of a microwave source (e.g., a klystron or a Gunn diode), the absorption cell, and a detector is used. The frequency of the microwave radiation is swept over the region of interest.
- Measurement: The absorption of microwave radiation by the DBr sample is detected as a function of frequency. The frequencies of the rotational transitions (e.g., $J=0 \rightarrow 1$, $J=1 \rightarrow 2$) are measured with high precision.
- Analysis: The measured transition frequencies are used to determine the rotational constant (B_0) and the centrifugal distortion constant (D_0) for the ground vibrational state. By measuring transitions in excited vibrational states, the vibration-rotation interaction constant (α_e) can also be determined.

Attosecond Transient-Absorption Spectroscopy

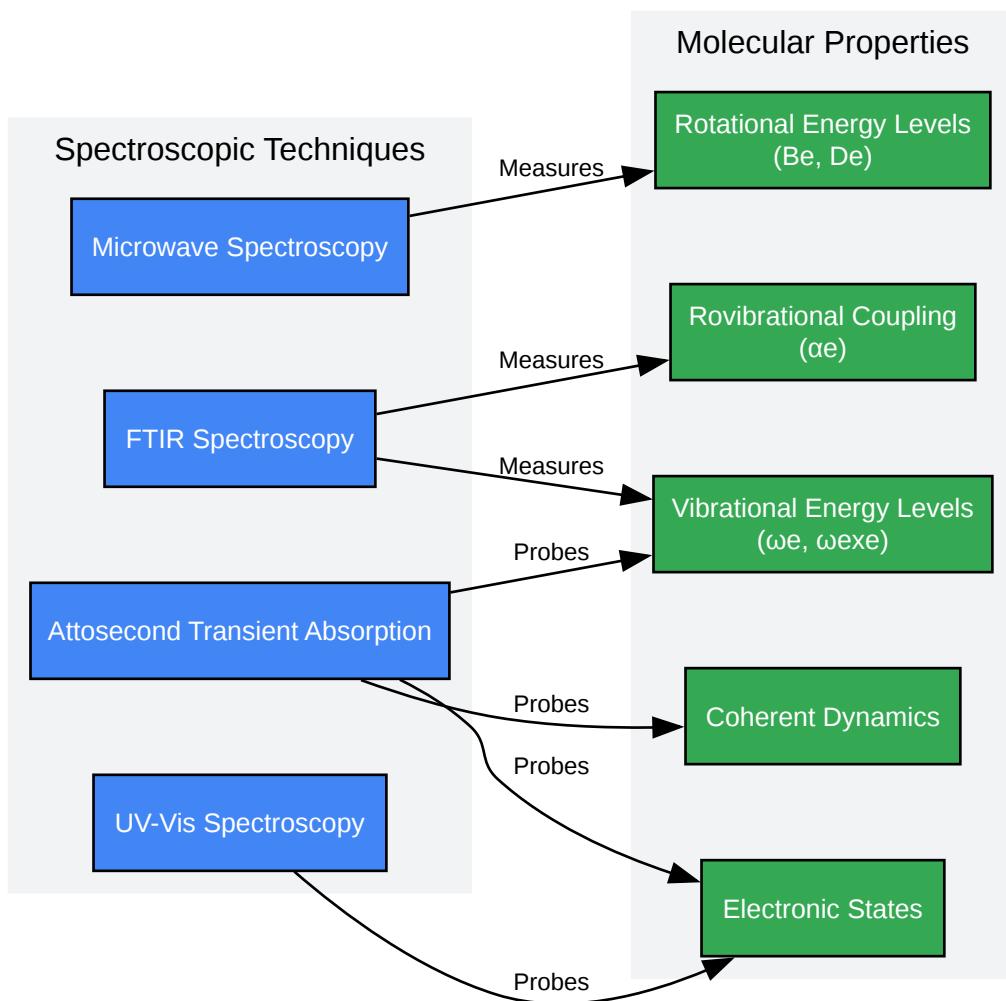
This advanced technique is employed to probe the coherent electronic and vibrational dynamics in DBr following strong-field ionization.[3][4]

Methodology:

- Pump-Probe Setup: An ultrashort laser pulse (the "pump") is used to ionize the DBr molecules, creating a coherent superposition of electronic and vibrational states in the DBr⁺ ion. A time-delayed attosecond pulse (the "probe") is then used to probe the evolution of this wavepacket by measuring the absorption spectrum.
- Data Acquisition: The absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses.
- Analysis: The resulting transient-absorption spectrum exhibits quantum beats, which are oscillations in the absorption signal as a function of the pump-probe delay. A Fourier-transform analysis of these beats reveals the frequencies corresponding to the energy differences between the coherently populated states, providing information on the vibrational and electronic coherences.[5]

Visualizations

The following diagrams illustrate key concepts in the spectroscopy of **Deuterium bromide**.



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Fig. 1: Relationship between spectroscopic techniques and molecular properties of DBr.

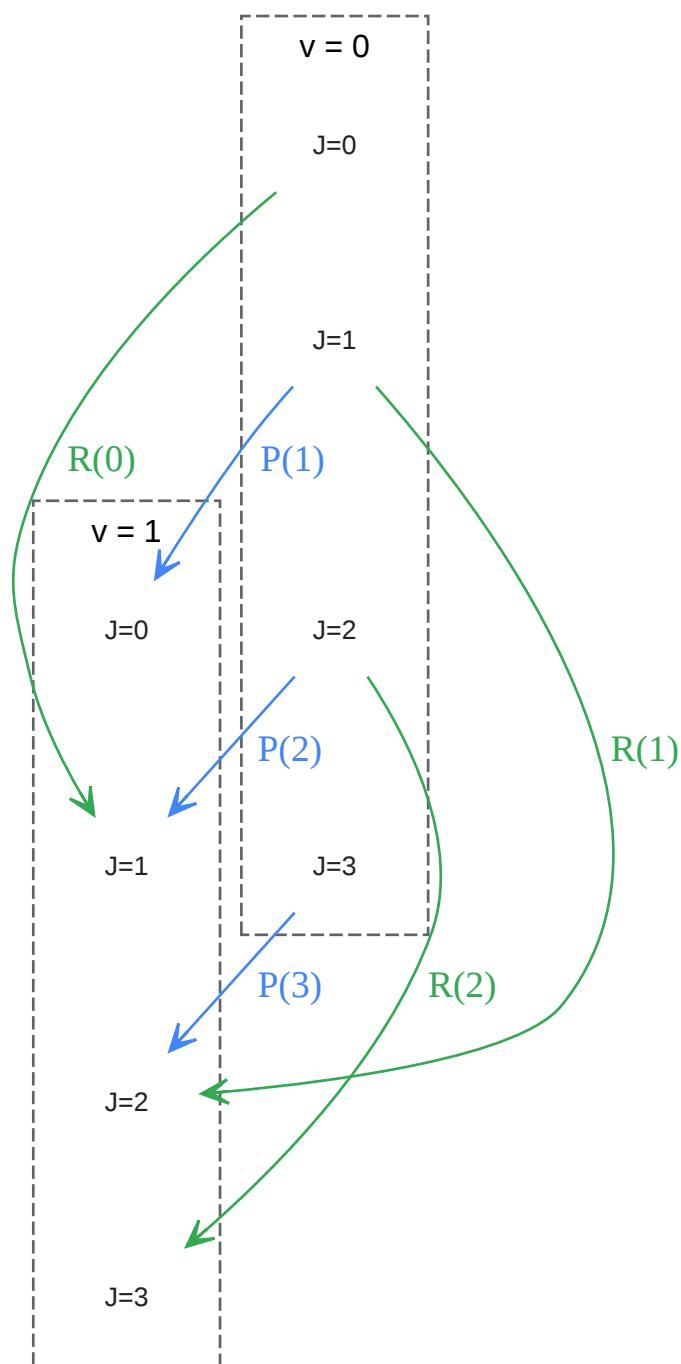
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Fig. 2: Rovibrational transitions in DBr for the fundamental band ($v=0 \rightarrow v=1$).

Conclusion

The spectroscopic properties of **Deuterium bromide** have been extensively studied, providing a wealth of precise data on its molecular structure and dynamics. The isotopic substitution of

deuterium for hydrogen significantly alters the rotational and vibrational energy level spacings, making DBr a valuable molecule for testing theoretical models of molecular spectroscopy and for use as a spectroscopic probe. The experimental techniques outlined in this guide, from high-resolution infrared and microwave spectroscopy to cutting-edge attosecond transient-absorption spectroscopy, continue to provide deeper insights into the fundamental properties of this important diatomic molecule. The data and methodologies presented herein serve as a crucial resource for researchers and professionals working in fields where a detailed understanding of molecular spectroscopy is essential.

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